1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Description
1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
The synthesis and chemical behavior of compounds structurally related to 1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one have been a subject of study. For instance, the regioselective conversion of 3-cyano-6-hydroxy-2-pyridones into their corresponding aminopyridones has been reported, highlighting a transformation relevant to the synthesis of complex indole derivatives (Katritzky, Rachwał, & Smith, 1995)(source). Moreover, efficient synthetic routes for creating 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones have been developed, demonstrating the versatility of indole derivatives in chemical synthesis (Adib et al., 2010)(source).
Antioxidant Properties and Stabilization
The antioxidant and light stabilizing properties of related indolinone compounds have been investigated, with findings indicating their potential in polymer stabilization and degradation prevention. For example, certain indolinone nitroxides have been shown to engage in reactions with phenoxy radicals, leading to applications in stabilizing polymers against degradation (Carloni et al., 1993)(source). This aspect of research underscores the significance of indolinone derivatives in materials science, particularly in enhancing the durability and longevity of polymeric materials.
Organic Synthesis and Catalysis
Indole derivatives have been employed as intermediates in organic synthesis, including the construction of complex molecular architectures. The domino reactions involving arylglyoxals and enamines to synthesize 7-hydroxy-6,7-dihydro-indole derivatives highlight the compound's relevance in synthetic organic chemistry (Lu et al., 2015)(source). Such reactions are pivotal in the development of novel organic compounds with potential applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-9-17-14-11(2)7-6-8-13(14)16(20,15(17)19)10-12(3)18/h6-8,20H,4-5,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHGSDTEDOXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2C(C1=O)(CC(=O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.